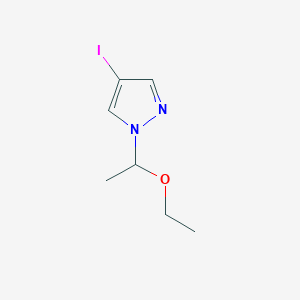

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethoxyethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWYXNGYUFNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405105 | |

| Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575452-22-1 | |

| Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of complex pharmaceutical compounds and functional materials. The document outlines the strategic two-step synthetic pathway, beginning with the electrophilic iodination of pyrazole followed by the acid-catalyzed N-H protection using ethyl vinyl ether. We delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present quantitative data in a clear, accessible format. This guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights necessary for successful synthesis.

Introduction: Strategic Importance

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an iodine atom at the C4 position creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions. Therefore, the installation of a stable yet readily cleavable protecting group is crucial.

The 1-(1-ethoxyethyl) group, derived from ethyl vinyl ether, serves as an excellent N-protecting group for pyrazoles. It is stable under neutral and basic conditions but can be easily removed under mild acidic conditions.[2][3] The target compound, this compound, thus combines the reactivity of the C-I bond with the stability of a protected pyrazole ring, making it a highly valuable building block in multi-step organic synthesis.

Recommended Synthetic Pathway

The is most efficiently achieved via a two-step sequence. This approach ensures high regioselectivity and excellent overall yields.

-

Step 1: Electrophilic Iodination. Direct iodination of the pyrazole ring at the electron-rich C4 position to synthesize the 4-iodopyrazole intermediate.

-

Step 2: N-H Protection. Protection of the 4-iodopyrazole N-H bond via an acid-catalyzed reaction with ethyl vinyl ether.

This pathway is generally preferred over the alternative (protection followed by iodination) as the direct iodination of pyrazole is a well-established and high-yielding reaction, and the subsequent protection step is typically clean and efficient.

References

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole chemical properties

An In-Depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and critical applications, grounding the discussion in established chemical principles and field-proven methodologies.

Introduction: A Strategically Designed Intermediate

This compound is a strategically designed synthetic intermediate that combines two key features for chemical synthesis: a reactive carbon-iodine bond and a protecting group on the pyrazole nitrogen. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4]

The utility of this specific molecule is threefold:

-

The Pyrazole Core: Provides a rigid, aromatic scaffold known to interact with various biological targets.[3]

-

The 4-Iodo Substituent: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, making it an excellent electrophilic partner for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[5]

-

The 1-(1-Ethoxyethyl) Group: This acetal serves as an acid-labile protecting group for the pyrazole N-H. It prevents interference from the acidic proton during base-mediated reactions and can be easily removed under mild acidic conditions to yield the free N-H pyrazole, which is often crucial for biological activity or further functionalization.[6][7]

Physicochemical and Spectral Properties

A clear understanding of a compound's physical and spectral properties is fundamental to its application in the laboratory.

Core Physical Data

| Property | Value | Source(s) |

| CAS Number | 575452-22-1 | [8][9][10] |

| Molecular Formula | C₇H₁₁IN₂O | [8][9][10] |

| Molecular Weight | 266.08 g/mol | [8] |

| Appearance | White to pale yellow oil or solid | [1][6] |

| Boiling Point | 70-76 °C at 0.5-2.2 mbar | [6][11] |

| Solubility | Soluble in common organic solvents (DMF, DMSO, chlorinated solvents) | [1] |

| Storage | 2-8°C, sealed in dry conditions, protected from light | [9][12] |

Spectral Characterization

While a dedicated public spectrum for this exact compound is sparse, its NMR data can be reliably predicted based on its constituent parts and published data for analogous structures.[6][13][14]

-

¹H NMR:

-

Pyrazole Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm) corresponding to the protons at the C3 and C5 positions.

-

Ethoxyethyl Protons: A quartet for the N-CH (~5.5 ppm), a quartet for the O-CH₂ (~3.5 ppm), a doublet for the CH-CH₃ (~1.5 ppm), and a triplet for the O-CH₂-CH₃ (~1.2 ppm) are characteristic of the protecting group.

-

-

¹³C NMR:

Synthesis, Handling, and Stability

Synthesis Pathway

The preparation of this compound is typically a two-step process starting from the parent 4-iodo-1H-pyrazole. The ethoxyethyl group is introduced by reacting the N-H of the pyrazole with ethyl vinyl ether, often catalyzed by a trace amount of acid.[6][7]

Caption: Synthesis of the title compound via N-protection.

Experimental Protocol: N-Protection of 4-Iodo-1H-pyrazole

Causality: This protocol utilizes ethyl vinyl ether as an electrophile. The reaction is acid-catalyzed, which protonates the vinyl ether, making it more susceptible to nucleophilic attack by the pyrazole nitrogen. Dichloromethane (CH₂Cl₂) is a common inert solvent for this transformation.

-

Preparation: Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add ethyl vinyl ether (1.5-2.0 equiv) to the solution.

-

Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a drop of concentrated HCl.[7]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield the final product as a clear oil.[6]

Safety, Storage, and Stability

-

Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and handling should occur in a well-ventilated fume hood.[15]

-

Storage: It is recommended to store the compound at 2-8°C, sealed tightly in a dry environment and protected from light.[9][12]

-

Stability: Aryl iodides can be sensitive to light and heat, which can cause deiodination—the cleavage of the C-I bond to release elemental iodine, often observed as a yellow or brown discoloration.[16] Using high-purity solvents and storing solutions in amber vials can mitigate this degradation.[16][17]

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in its dual functionality: the highly reactive C-I bond and the easily removable N-protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. calpaclab.com [calpaclab.com]

- 11. alfa-industry.com [alfa-industry.com]

- 12. lab-chemicals.com [lab-chemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. aksci.com [aksci.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole CAS number 575452-22-1

An In-depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Introduction: A Strategic Intermediate in Modern Synthesis

This compound, identified by CAS Number 575452-22-1, is a pivotal heterocyclic building block for researchers in medicinal chemistry and organic synthesis. Its structure is a deliberate convergence of three key chemical motifs: a pyrazole core, a strategically placed iodine atom, and a labile N-H protecting group. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

The true synthetic value of this compound lies in the interplay between the iodine at the C4-position and the 1-(1-ethoxyethyl) (EE) protecting group. The carbon-iodine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions.[1][2][4] The EE group masks the otherwise reactive N-H proton of the pyrazole ring, preventing undesired side reactions and directing reactivity to the C4-position. Its facile removal under mild acidic conditions makes it an ideal choice for multi-step synthetic campaigns.[5][6][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization.

PART 1: Physicochemical and Safety Data

A clear understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in experimental design.

Physicochemical Properties

The quantitative data for this compound is summarized below, based on predicted and available supplier data.

| Property | Value | Source(s) |

| CAS Number | 575452-22-1 | [8][9][10][11] |

| Molecular Formula | C₇H₁₁IN₂O | [10][12] |

| Molecular Weight | 266.08 g/mol | [10][12] |

| Boiling Point | 74-76 °C (at 0.5 Torr) | [9][13] |

| Density | ~1.72 g/cm³ (Predicted) | [9] |

| pKa | -0.19 ± 0.10 (Predicted) | [9] |

| Appearance | Colorless oil to off-white solid | [2][13] |

| Storage Condition | 2-8°C, Protect from light | [9][14] |

Safety & Handling

As a halogenated organic compound, appropriate safety measures are required.

-

Signal Word: Warning[10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust two-step process starting from pyrazole itself. The logic behind this sequence is to first install the versatile iodo handle and then protect the nucleophilic N-H to enable selective downstream functionalization.

Workflow for Synthesis

Caption: Two-step synthesis of the title compound.

Step 1: Electrophilic Iodination of Pyrazole

The foundational step is the regioselective iodination of the pyrazole ring. The electronic properties of the pyrazole heterocycle render the C4 position the most susceptible to electrophilic attack, ensuring high regioselectivity for this transformation.[1]

While various iodinating systems exist, the use of N-Iodosuccinimide (NIS) or molecular iodine (I₂) with an oxidant like hydrogen peroxide (H₂O₂) are common.[1][15]

-

I₂/H₂O₂: This system is considered a "green" method, often using water as a solvent, which is cost-effective and environmentally benign. The H₂O₂ acts to oxidize I⁻ back to the electrophilic I₂, making the process efficient.[15]

-

NIS: N-Iodosuccinimide is a mild and highly effective source of electrophilic iodine. It is particularly useful for less reactive pyrazole substrates and can be activated with a catalytic amount of acid, such as trifluoroacetic acid (TFA).[15]

This protocol is adapted from established procedures for pyrazole iodination.[15]

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent like acetonitrile or glacial acetic acid (approx. 0.5 M), add N-Iodosuccinimide (1.1–1.5 eq).

-

Initiation: If the pyrazole is electron-deficient, add a catalytic amount of trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature or heat to 80 °C for less reactive substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with a solvent like dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS/I₂, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-iodopyrazole can be purified by column chromatography or recrystallization if necessary.

Step 2: N-H Protection with Ethyl Vinyl Ether

With 4-iodopyrazole in hand, the next step is to protect the N-H group. The ethoxyethyl (EE) group is ideal as it is introduced under mild acidic conditions and is stable to many reaction conditions (e.g., organometallics, basic media) but can be easily removed when desired.[6][7]

The reaction proceeds via an acid-catalyzed addition of the pyrazole nitrogen to the electron-rich double bond of ethyl vinyl ether.

Caption: Acid-catalyzed protection of 4-iodopyrazole.

This protocol is based on the method described by Vasilevsky et al.[5]

-

Reaction Setup: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in a non-protic solvent such as benzene or dichloromethane.

-

Reagent Addition: Add ethyl vinyl ether (1.5-2.0 eq).

-

Catalysis: Add a catalytic amount (a few drops) of a strong acid, such as concentrated HCl or trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature (or slightly warm to 30-40 °C) for 1-3 hours. Monitor the reaction to completion by TLC.

-

Work-up: Once complete, quench the reaction by adding a mild base, such as a few drops of triethylamine or by washing with a saturated aqueous solution of NaHCO₃.

-

Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, this compound, is often obtained in high purity (typically >95%) and can be used directly or purified by vacuum distillation.[5][13]

PART 3: Applications in Cross-Coupling Reactions

The primary utility of this compound is as a substrate in transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

This is arguably the most common application, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazoles, which are prevalent structures in kinase inhibitors and other pharmaceuticals.[2][4][16]

Caption: Generalized Suzuki-Miyaura catalytic cycle.

This is a general protocol adaptable from literature procedures.[4][16]

-

Reaction Setup: In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (or boronate ester, 1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Heat the mixture with stirring. For conventional heating, 80-100 °C for 4-18 hours is typical. For microwave-assisted synthesis, 100-140 °C for 10-30 minutes can be sufficient.[4][17]

-

Work-up: After cooling, dilute the mixture with ethyl acetate or DCM, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynylpyrazoles

This reaction couples the iodopyrazole with terminal alkynes, yielding 4-alkynylpyrazoles. These products are valuable intermediates for further transformations or as components in materials science and medicinal chemistry.[5][6]

This protocol is adapted from the work of Vasilevsky et al.[5]

-

Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., benzene or THF/Et₂NH), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Base: A base, typically an amine like triethylamine (Et₃N) or diethylamine (Et₂NH), is required and can often be used as a co-solvent.

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (60-70 °C) until TLC indicates completion.

-

Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and take up the residue in an organic solvent. Wash with aqueous NH₄Cl and brine.

-

Isolation and Purification: Dry the organic layer, concentrate, and purify the resulting 4-alkynylpyrazole derivative by column chromatography.

PART 4: Deprotection to Unveil the N-H Pyrazole

The final step in many synthetic sequences is the removal of the EE protecting group to yield the N-unsubstituted pyrazole. The N-H moiety is often crucial for biological activity, as it can act as a hydrogen bond donor, interacting with protein targets.[5][18]

Deprotection Mechanism and Protocol

Deprotection is a straightforward acid-catalyzed hydrolysis, effectively reversing the protection step.

This protocol is adapted from established methods.[5][7]

-

Reaction Setup: Dissolve the 1-(1-ethoxyethyl)-protected pyrazole derivative in a protic solvent like ethanol or a mixture such as chloroform/water.

-

Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, TFA, or an acidic resin).

-

Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC.

-

Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the N-H pyrazole by recrystallization or column chromatography.

Conclusion

This compound stands out as a masterfully designed synthetic intermediate. It provides a stable, yet highly reactive platform for the construction of complex, functionalized pyrazole derivatives. The strategic placement of the iodo group enables a vast array of powerful cross-coupling reactions, while the readily cleavable ethoxyethyl protecting group ensures that the core pyrazole N-H can be revealed at the desired stage. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and handling of this compound is a key step toward the efficient creation of novel molecular entities with therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 575452-22-1 [chemicalbook.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. 575452-22-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 11. CAS No. 575452-22-1 | Chemsrc [chemsrc.com]

- 12. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. labsolu.ca [labsolu.ca]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. The strategic placement of a reactive iodine atom on the pyrazole core, combined with a stable yet readily removable N-1 protecting group, makes this compound an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This document details the synthesis and purification of this compound, provides an in-depth analysis of its spectroscopic and physicochemical properties, and explores its extensive applications in drug discovery, particularly in the development of kinase and phosphodiesterase inhibitors. Experimental protocols, data interpretation, and key mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of 4-Iodopyrazoles in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The introduction of an iodine atom at the C-4 position of the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile handle for a variety of cross-coupling reactions.[1] This allows for the late-stage functionalization of the pyrazole core, a crucial strategy in the optimization of lead compounds during the drug discovery process.[1]

The N-H proton of the pyrazole ring can interfere with certain organometallic reactions. Therefore, protection of the pyrazole nitrogen is often a necessary step in multi-step syntheses. The 1-(1-ethoxyethyl) (EE) group is an ideal choice for this purpose as it is stable under many reaction conditions and can be easily removed under mild acidic conditions.[5][6] this compound thus emerges as a highly valuable and versatile intermediate, offering both a reactive site for carbon-carbon and carbon-heteroatom bond formation and a protected nitrogen that can be deprotected when needed.

This guide will provide a detailed exploration of the synthesis, properties, and applications of this key building block, empowering researchers to leverage its full potential in their synthetic endeavors.

Synthesis and Purification

The synthesis of this compound is a straightforward and high-yielding procedure involving the protection of the commercially available 4-iodo-1H-pyrazole.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the N-protection of pyrazoles.[5]

Materials:

-

4-Iodo-1H-pyrazole

-

Ethyl vinyl ether

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane (DCM), add ethyl vinyl ether (1.5 eq).

-

Cool the mixture to 0 °C and add a catalytic amount of trifluoroacetic acid (TFA) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product is purified by distillation to afford this compound as a colorless oil (yields up to 93%).[5]

Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its structure and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁IN₂O | [7] |

| Molecular Weight | 266.08 g/mol | [7] |

| Appearance | Colorless to pale yellow oil | [5] |

| Boiling Point | 70 °C @ 2.2 mbar | [5] |

| CAS Number | 575452-22-1 | [7] |

Spectroscopic Data

¹H NMR (predicted):

-

Pyrazole ring protons (H-3, H-5): Two singlets are expected in the aromatic region (δ 7.5-8.0 ppm). The H-5 proton is typically downfield compared to the H-3 proton due to the influence of the adjacent N-ethoxyethyl group.

-

Ethoxyethyl group:

-

CH-N: A quartet (q) around δ 5.5-6.0 ppm, coupled to the methyl group.

-

CH₂-O: A quartet (q) around δ 3.5-3.8 ppm, coupled to the ethyl's methyl group.

-

CH₃ (on acetal): A doublet (d) around δ 1.5-1.8 ppm, coupled to the CH-N proton.

-

CH₃ (on ethyl): A triplet (t) around δ 1.1-1.3 ppm, coupled to the O-CH₂ group.

-

¹³C NMR (predicted):

-

Pyrazole ring carbons:

-

C-4 (bearing iodine): A significantly downfield signal is expected, though often broad and of lower intensity, typically in the range of δ 90-100 ppm.

-

C-3 and C-5: Signals in the aromatic region (δ 130-145 ppm).

-

-

Ethoxyethyl group carbons:

-

CH-N: δ ~90-95 ppm.

-

CH₂-O: δ ~60-65 ppm.

-

CH₃ (on acetal): δ ~20-25 ppm.

-

CH₃ (on ethyl): δ ~15 ppm.

-

Mass Spectrometry (MS):

-

The high-resolution mass spectrum (HRMS) should show a prominent peak for the sodium adduct [M+Na]⁺ at m/z 288.9808, which has been experimentally verified.[5]

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3100-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyrazole ring): ~1500-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1150 cm⁻¹

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of the carbon-iodine bond and the lability of the ethoxyethyl protecting group.

Reactions at the C-4 Position

The C-I bond is a prime site for the introduction of molecular diversity through various cross-coupling reactions.[1]

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming C-C bonds, allowing the introduction of various aryl and heteroaryl groups at the C-4 position.[1]

Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by a palladium/copper system, provides access to 4-alkynylpyrazoles, which are valuable intermediates for further transformations.[1][5]

Heck Coupling: This reaction with alkenes enables the formation of 4-alkenylpyrazoles.[1]

Grignard Reagent Formation: The C-I bond can be converted into a Grignard reagent by treatment with magnesium metal or through an iodine-magnesium exchange with an alkylmagnesium bromide. This nucleophilic pyrazole species can then react with various electrophiles.[5]

Deprotection of the Ethoxyethyl Group

The ethoxyethyl protecting group can be readily removed under mild acidic conditions to regenerate the N-H pyrazole.[5][6]

Deprotection Protocol:

-

Dissolve the N-protected pyrazole in a protic solvent such as ethanol or methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or TFA).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Neutralize the acid with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the N-unsubstituted pyrazole as needed.

Applications in Drug Discovery

The 4-substituted pyrazole motif is a cornerstone in the design of numerous therapeutic agents. This compound serves as a key starting material for the synthesis of various classes of biologically active molecules.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors.[1][2] The ability to introduce diverse substituents at the C-4 position via cross-coupling reactions is crucial for tuning the potency and selectivity of these inhibitors.

Caption: General workflow for the synthesis of kinase inhibitors.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, and their inhibition is a therapeutic strategy for various diseases, including inflammatory conditions and cardiovascular disorders. 4-Alkynyl pyrazoles, synthesized from 4-iodopyrazoles via Sonogashira coupling, have been identified as a novel class of PDE4 inhibitors.[1]

Stability and Handling

This compound is a relatively stable compound. However, like many aryl iodides, it can be sensitive to light and heat, which may cause de-iodination, leading to a yellow or brown discoloration due to the formation of elemental iodine.[10]

Storage and Handling Recommendations:

-

Store in a cool, dark place, preferably refrigerated (2-8 °C).[11]

-

Protect from light by using amber-colored vials or by wrapping containers with aluminum foil.[10]

-

For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[10]

-

Use high-purity solvents for preparing solutions to avoid impurities that could promote degradation.[10]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly within the field of drug discovery. Its straightforward, high-yielding synthesis, combined with the predictable reactivity of the C-I bond and the convenient removal of the ethoxyethyl protecting group, makes it an ideal building block for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering researchers the foundational knowledge to effectively incorporate this powerful tool into their synthetic strategies for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Molecular Weight of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Understanding the precise molecular weight is fundamental for accurate compound characterization, reaction stoichiometry, and analytical method development.

Section 1: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to determine the molecular formula of this compound.

1.1 Molecular Formula

The molecular formula for this compound is C₇H₁₁IN₂O [1][2].

This formula indicates that each molecule of the compound contains:

-

7 Carbon (C) atoms

-

11 Hydrogen (H) atoms

-

1 Iodine (I) atom

-

2 Nitrogen (N) atoms

-

1 Oxygen (O) atom

1.2 Atomic Weights of Constituent Elements

To calculate the molecular weight, the standard atomic weights of each element are required. These values are based on the isotopic abundances of the elements found in nature.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011[3][4][5][6][7] |

| Hydrogen | H | ~1.008[8][9][10][11][12] |

| Iodine | I | ~126.904[13][14][15][16][17] |

| Nitrogen | N | ~14.007[18][19][20][21][22] |

| Oxygen | O | ~15.999[23][24][25][26][27] |

1.3 Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

-

Carbon: 7 atoms * 12.011 g/mol = 84.077 g/mol

-

Hydrogen: 11 atoms * 1.008 g/mol = 11.088 g/mol

-

Iodine: 1 atom * 126.904 g/mol = 126.904 g/mol

-

Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol

-

Oxygen: 1 atom * 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 84.077 + 11.088 + 126.904 + 28.014 + 15.999 = 266.082 g/mol

This calculated value is consistent with publicly available chemical databases, which report the molecular weight as approximately 266.08 g/mol [1][2][28].

Section 2: Experimental Verification of Molecular Weight

While the theoretical calculation provides a precise value, experimental verification is a critical step in compound characterization to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

2.1 Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In this process, the sample is first vaporized and then ionized. The resulting ions are accelerated and separated in a magnetic or electric field based on their m/z ratio. A detector then records the abundance of each ion. For molecular weight determination, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they minimize fragmentation of the parent molecule.

2.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a general procedure for the determination of the molecular weight of this compound using ESI-HRMS.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

High-resolution mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the chosen solvent to a final concentration of approximately 1 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their m/z ratio.

-

Data Acquisition: The detector records the intensity of the ions at each m/z value, generating a mass spectrum. The most abundant peak corresponding to the protonated molecule is used to determine the experimental molecular weight.

2.3 Data Interpretation

The high-resolution mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The experimentally determined monoisotopic mass of this ion is then used to calculate the molecular weight of the neutral molecule by subtracting the mass of a proton. The result should be compared to the theoretical monoisotopic mass for confirmation.

Section 3: Significance in Research and Drug Development

An accurate molecular weight is a critical parameter in several aspects of the research and development process:

-

Compound Identification and Purity Assessment: Confirms the identity of a synthesized compound and helps to assess its purity.

-

Stoichiometric Calculations: Essential for accurately calculating the molar quantities of reactants and products in chemical reactions.

-

Pharmacokinetic and Pharmacodynamic Studies: The molecular weight influences properties such as solubility, membrane permeability, and bioavailability, which are crucial in drug development.

-

Regulatory Submissions: Precise molecular characterization is a requirement for regulatory submissions to agencies such as the FDA.

Visualizations

Workflow for Experimental Molecular Weight Determination

Caption: Workflow for the experimental determination of molecular weight using ESI-HRMS.

References

- 1. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. quora.com [quora.com]

- 4. Isotopes Matter [isotopesmatter.com]

- 5. webqc.org [webqc.org]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. youtube.com [youtube.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. How many grams does a hydrogen atom weigh? - askIITians [askiitians.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. What is the atomic number of iodine? | Filo [askfilo.com]

- 15. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. Iodine | I (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. youtube.com [youtube.com]

- 20. Nitrogen - Wikipedia [en.wikipedia.org]

- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 22. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 23. m.youtube.com [m.youtube.com]

- 24. princeton.edu [princeton.edu]

- 25. Oxygen - Wikipedia [en.wikipedia.org]

- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 27. Oxygen, atomic [webbook.nist.gov]

- 28. labsolu.ca [labsolu.ca]

physical properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Introduction

This compound is a substituted pyrazole that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The strategic placement of an iodine atom at the 4-position and an acid-labile ethoxyethyl protecting group at the N1 position makes this compound a highly versatile and valuable intermediate for synthetic chemists.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, handling, and application in the synthesis of complex molecular architectures.

Section 1: Chemical Identity and Structure

The unique reactivity and utility of this compound are directly linked to its specific chemical structure. The ethoxyethyl group serves as a protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions. The iodo-substituent at the C4 position is the primary reactive handle for introducing molecular diversity.

Caption: 2D Chemical Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of a synthetic intermediate are critical for its practical application, influencing decisions regarding reaction setup, purification, and storage. The data below has been compiled from various chemical suppliers and peer-reviewed literature.

| Property | Value | Source(s) |

| Molecular Weight | 266.08 g/mol | PubChem[4] |

| Appearance | White oil | Arkivoc[6] |

| Boiling Point | 70 °C @ 2.2 mbar74-76 °C @ 0.5 Torr | Arkivoc[6], Alfa Chemical[5] |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | Alfa Chemical[5] |

| pKa (Predicted) | -0.19 ± 0.10 | Alfa Chemical[5] |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, DMSO, DMF) | General observation |

| Sensitivity | Light sensitive | LabSolutions[7] |

The compound's high boiling point, even under reduced pressure, is indicative of its relatively high molecular weight and polarity. This property makes vacuum distillation an effective method for purification on a laboratory scale.[6]

Section 3: Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound.

Mass Spectrometry

Mass spectrometry data aligns with the compound's molecular formula, and fragmentation patterns provide structural confirmation. The ethoxyethyl group is a prominent fragment.

-

High-Resolution MS (ES): Calculated for [M+Na]⁺ C₇H₁₁IN₂NaO: 288.9808; found 288.9809.[6]

-

MS (m/z, %): 266 (M⁺, 7%), 222 (41%), 207 (14%), 193 (11%), 95 (26%), 73 (56%), 45 (100%).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 131.2, 114.9, 96.3, 86.9, 63.6, 21.6, 15.2.[6]

Causality of Chemical Shifts:

-

The signals at 131.2 and 114.9 ppm correspond to the C3 and C5 carbons of the pyrazole ring, respectively.

-

The signal at 96.3 ppm is attributed to the C4 carbon, which is directly attached to the iodine atom. The "heavy atom effect" of iodine typically shields the attached carbon, but electronic effects in the aromatic system result in this downfield shift.

-

The signal at 86.9 ppm corresponds to the chiral methine carbon of the ethoxyethyl group (N-CH-CH₃).

-

The remaining signals at 63.6 , 21.6 , and 15.2 ppm are assigned to the ethoxy group's methylene carbon (-O-CH₂-), the methine group's methyl carbon, and the ethoxy group's terminal methyl carbon, respectively.

Section 4: Synthesis and Purification Protocol

The most common and efficient synthesis involves the protection of the commercially available 4-iodo-1H-pyrazole. The use of ethyl vinyl ether provides a straightforward route to install the acid-labile ethoxyethyl protecting group.

Expertise-Driven Rationale

The choice of trifluoroacetic acid (TFA) as a catalyst is critical; it is a strong acid that protonates the ethyl vinyl ether, generating a reactive electrophile that is readily attacked by the pyrazole nitrogen. The reaction is performed in a non-protic solvent like dichloromethane (CH₂Cl₂) to prevent side reactions. This N-protection strategy is essential as the unprotected N-H of the pyrazole is acidic and can interfere with many subsequent reactions, such as metal-halogen exchange or cross-coupling.

Step-by-Step Synthesis Protocol

This protocol is adapted from a peer-reviewed publication.[6]

-

Reaction Setup: To a solution of 4-iodo-1H-pyrazole (1 equivalent) in dichloromethane (CH₂Cl₂), add ethyl vinyl ether (1.5 equivalents).

-

Catalysis: Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product (a white oil) by vacuum distillation (e.g., 70 °C at 2.2 mbar) to yield the pure this compound.[6]

Caption: Workflow for the Synthesis of this compound.

Section 5: Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a pivotal intermediate. Its value lies in the C-I bond, which is a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations:

-

Metal-Halogen Exchange: The compound can be readily converted into a Grignard reagent or an organolithium species. This nucleophilic pyrazole can then be used to react with various electrophiles, such as aldehydes, to form new functional groups.[6][8]

-

Transition Metal-Catalyzed Cross-Coupling: The C-I bond is highly reactive in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the efficient introduction of aryl, heteroaryl, alkyl, and amino groups at the C4 position, enabling the rapid generation of compound libraries for high-throughput screening.[1]

-

Intermediate for APIs: It serves as a key intermediate in the synthesis of complex drugs. For instance, it is used to create the pyrazole-boronic acid pinacol ester, a crucial component in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[9][10]

Caption: Logical flow of the compound's application as a synthetic intermediate.

Section 6: Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C, and it should be protected from light.[5][7][11]

-

Safety Information:

-

Pictogram: GHS07 (Exclamation Mark)[7]

-

Signal Word: Warning[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Conclusion

This compound is a cornerstone intermediate for medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility offered by its C-I bond make it an indispensable tool. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in the complex, multi-step syntheses that drive modern drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-industry.com [alfa-industry.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. labsolu.ca [labsolu.ca]

- 8. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]

- 10. 1029716-44-6|1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 11. lab-chemicals.com [lab-chemicals.com]

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Introduction

This compound, identified by CAS Number 575452-22-1, is a key heterocyclic building block in modern organic synthesis.[1][2] Its structure, featuring a pyrazole core, a strategically placed iodine atom for further functionalization (e.g., cross-coupling reactions), and an acid-labile ethoxyethyl (EE) protecting group, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical industry.[3][4]

Understanding the physicochemical properties of this reagent is paramount for its effective use in research and development. This guide provides a detailed examination of the solubility and stability of this compound, offering field-proven insights and validated protocols to aid researchers, scientists, and drug development professionals in its handling, application, and storage.

PART 1: Solubility Profile

The solubility of a reagent dictates the choice of solvent for reactions, purification, and analytical characterization. The molecular structure of this compound—comprising a polar pyrazole ring, a nonpolar iodo-substituent, and the moderately polar ethoxyethyl group—results in a nuanced solubility profile.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the solubility of this compound.[5] The presence of both polar (N-heterocycle, ether linkage) and nonpolar (iodo-group, ethyl and methyl groups) regions suggests miscibility in a range of common organic solvents. Its solubility in aqueous media is expected to be low due to the hydrophobic iodine atom and the overall carbon framework.

Observed Solubility and Recommended Solvents

While specific quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides strong indicators. The compound is frequently used in solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) and can be purified via distillation or recrystallization from mixtures like n-hexane and ethyl acetate, confirming its solubility in these systems.[3]

The following table summarizes the predicted and observed solubility behavior in common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Non-Polar Aprotic | Hexane, Toluene | Moderate to Good | The non-polar components of the molecule, including the iodine and alkyl groups, facilitate interaction with these solvents. Solubility will increase with less polar solvents like toluene over hexane. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF) | Good to Very Good | These solvents effectively solvate both the polar pyrazole ring and the less polar regions of the molecule, making them excellent choices for reaction media.[6] |

| Polar Protic | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the pyrazole nitrogens is offset by the large nonpolar iodo-substituent. These solvents are generally less ideal than polar aprotic options.[6] |

| Aqueous | Water | Poor / Insoluble | The compound is predominantly non-polar and lacks sufficient hydrogen bonding capability to overcome the hydrophobic effect, leading to very limited water solubility.[7][8] |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the solubility of this compound in a solvent of interest.

Methodology:

-

Preparation: Add approximately 25 mg of the compound to a small, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in three 0.25 mL portions.

-

Mixing: After each addition, cap the test tube and shake vigorously for 30-60 seconds.[5][7]

-

Observation: Visually inspect the solution for any undissolved solid. If the compound dissolves completely, it is classified as "soluble." If it remains undissolved or only partially dissolves, it is "insoluble" or "sparingly soluble."

-

Acid/Base Test (for aqueous insolubility): For compounds insoluble in water, the test can be extended to 5% HCl and 5% NaOH solutions to check for the presence of basic or acidic functional groups that can form soluble salts.[8][9] Given the structure, no significant solubility is expected in these aqueous acidic or basic solutions.

Workflow for Solubility Testing

Caption: A systematic workflow for determining the qualitative solubility of a compound.

PART 2: Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. The primary points of instability are the ethoxyethyl (EE) protecting group and the carbon-iodine bond.

Key Factors Influencing Stability

1. pH Stability and the Ethoxyethyl Protecting Group:

The 1-(1-ethoxyethyl) group is an acetal, which serves as a protecting group for the pyrazole N-H.[10] Acetal protecting groups are characteristically stable under neutral and basic conditions but are readily cleaved under acidic conditions.[11][12]

-

Acidic Conditions (pH < 6): The EE group is labile and will be hydrolyzed to regenerate the N-H of the 4-iodopyrazole and produce acetaldehyde and ethanol. This sensitivity is often exploited as a deliberate deprotection step in synthesis.[11][13]

-

Neutral & Basic Conditions (pH 7-14): The compound is stable. It can be used with strong bases (e.g., in the formation of Grignard reagents) and in various organometallic reactions without loss of the protecting group.[3][11]

2. Photostability and the Carbon-Iodine Bond:

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon exposure to light, particularly UV radiation.[14]

-

Light Exposure: Photolysis can lead to the formation of radical species and the eventual liberation of molecular iodine (I₂), which imparts a yellow or brown color to the sample.[6][14] This degradation compromises the purity and reactivity of the material. Therefore, the compound is considered light-sensitive.[15]

3. Thermal Stability:

The pyrazole ring itself is a thermally stable aromatic heterocycle.[16][17] However, elevated temperatures can provide the energy needed to cleave the C-I bond, accelerating the degradation process observed with light exposure.[14] While specific decomposition temperature data is not available, storage at elevated temperatures is not recommended.

Data Summary: Stability and Storage Recommendations

| Condition | Stability | Rationale | Recommended Handling/Storage |

| pH | Stable at pH > 7. Unstable at pH < 6. | Acetal protecting group is acid-labile.[13] | Avoid acidic reagents and solvents unless deprotection is intended. Use in neutral or basic conditions. |

| Light | Light-sensitive. | The C-I bond is susceptible to photolytic cleavage.[6][14] | Store in amber or opaque containers. Protect reactions from direct light.[15] |

| Temperature | Stable at low temperatures. Degradation accelerates with heat. | Thermal energy can promote C-I bond cleavage.[14] | Recommended storage at 2-8°C.[2][15][18] |

| Atmosphere | Generally stable. | While not highly susceptible to oxidation, an inert atmosphere minimizes risk for long-term storage. | For long-term storage, sealing under an inert atmosphere (N₂ or Ar) is best practice.[14] |

Experimental Protocol: Assessing Chemical Stability via UPLC-MS

This protocol outlines a method to monitor the stability of the compound in a specific solvent over time, a crucial step when planning long-running reactions or preparing stock solutions.

Methodology:

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound in the solvent of interest (e.g., 1 mg/mL in acetonitrile).

-

Sample Aliquoting: Dispense the solution into multiple amber, sealed UPLC vials to minimize headspace and light exposure.

-

Time-Zero Analysis (T₀): Immediately analyze one vial using a validated UPLC-MS method to establish the initial peak area or concentration of the parent compound.

-

Incubation: Store the remaining vials under the desired stress conditions (e.g., room temperature/protected from light, 40°C, or exposed to ambient light).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the stress condition and analyze it by UPLC-MS.

-

Data Evaluation: Compare the peak area of the parent compound at each time point to the T₀ sample. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. The stability can be quantified as the percentage of the parent compound remaining.[19][20]

Workflow for Stability Testing

Caption: A workflow for assessing the chemical stability of a compound under specific conditions.

Conclusion

This compound is a versatile synthetic intermediate whose effective use hinges on a solid understanding of its solubility and stability. It exhibits good solubility in common polar aprotic solvents such as THF and dichloromethane, making them ideal reaction media. The compound's stability is primarily dictated by its acid-labile ethoxyethyl protecting group and its light-sensitive carbon-iodine bond. Adherence to recommended storage conditions—refrigeration (2-8°C) and protection from light—is essential to maintain its integrity and ensure reproducible results in research and development applications. The protocols provided herein offer a validated framework for the empirical determination of these critical properties.

References

- 1. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. scribd.com [scribd.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. labsolu.ca [labsolu.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. alfa-industry.com [alfa-industry.com]

- 19. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 20. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

A Privileged Scaffold: The Enduring Legacy of Pyrazole in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Pyrazole Derivatives

The world of medicinal chemistry is built upon a foundation of key molecular frameworks, or scaffolds, that consistently demonstrate therapeutic potential. Among these, the pyrazole nucleus—a five-membered aromatic ring containing two adjacent nitrogen atoms—stands out as a truly "privileged" structure.[1][2][3][4] Its journey from a 19th-century laboratory curiosity to a cornerstone of modern drug design is a compelling narrative of serendipity, systematic investigation, and the evolution of synthetic chemistry. This guide provides an in-depth exploration of the discovery and history of pyrazole derivatives, from their initial synthesis to their role in blockbuster drugs and cutting-edge cancer therapies. We will delve into the foundational synthetic methodologies, trace the timeline of key therapeutic breakthroughs, and examine the molecular mechanisms that underpin their diverse pharmacological activities.

The Dawn of Pyrazole Chemistry: A Serendipitous Synthesis

The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[5][6] In an attempt to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[5] The expected outcome was not achieved. Instead, Knorr isolated a novel compound he named "antipyrine."[5][7][8] This event marked not only the first synthesis of a pyrazolone, a derivative of pyrazole, but also the creation of one of the world's first commercially successful synthetic drugs.[5][8] Antipyrine quickly gained widespread use as a potent analgesic (pain reliever) and antipyretic (fever reducer), demonstrating the immediate therapeutic potential of this new class of compounds.[7][8] The parent pyrazole itself was first synthesized by Buchner in 1889.[6][9]

The discovery of antipyrine was a landmark achievement that highlighted the power of organic synthesis in creating novel molecules with significant biological activity. It laid the groundwork for over a century of research into pyrazole chemistry, leading to a vast and diverse family of derivatives with applications spanning numerous therapeutic areas.[3][9][10]

The Knorr Pyrazole Synthesis: The Foundational Method

The reaction that led to the discovery of antipyrine became the prototype for the most fundamental and enduring method for synthesizing pyrazoles: the Knorr Pyrazole Synthesis .[11][12][13] This versatile reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[11][12][13][14] The simplicity, high yields, and ready availability of starting materials have made the Knorr synthesis a cornerstone of heterocyclic chemistry.[11]

The generalized mechanism proceeds through an initial reaction of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[11]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. books.rsc.org [books.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

uses of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole in organic synthesis

An In-Depth Guide to the Synthetic Applications of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a key heterocyclic intermediate of significant value in medicinal chemistry and organic synthesis.[1][2] The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities.[3] This guide provides a detailed exploration of the synthesis and application of this versatile reagent, with a focus on its role in forming critical carbon-carbon and carbon-heteroatom bonds.

The strategic placement of two key functional groups defines its utility:

-

The 4-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition to the metal center.[4] This makes the 4-position of the pyrazole ring a prime site for introducing diverse molecular complexity.

-

The 1-(1-Ethoxyethyl) (EE) Group: The pyrazole N-H proton can interfere with metal-catalyzed reactions by acting as a ligand and deactivating the catalyst. The ethoxyethyl group serves as an effective protecting group that is readily installed and can be removed under mild acidic conditions, a process that is often compatible with a wide range of other functional groups.[5][6]

This document serves as a practical guide for researchers, providing not just protocols, but also the mechanistic reasoning behind the experimental choices, ensuring robust and reproducible outcomes in the laboratory.

Synthesis of this compound

The title compound is typically prepared via the protection of the commercially available 4-iodo-1H-pyrazole. The reaction involves the acid-catalyzed addition of the pyrazole N-H across the double bond of ethyl vinyl ether.

Protocol: N-Protection of 4-Iodo-1H-pyrazole

This protocol is adapted from established procedures for the N-protection of pyrazole derivatives.[6][7]

Materials:

-

4-Iodo-1H-pyrazole

-

Ethyl vinyl ether

-

Trifluoroacetic acid (TFA) or another acid catalyst

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Add ethyl vinyl ether (1.5-2.0 equiv).

-

Cool the mixture in an ice bath (0 °C).

-

Add a catalytic amount of trifluoroacetic acid (TFA) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound as an oil.[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[4]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Vinyl-Pyrazoles

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the 4-position of the pyrazole and various aryl, heteroaryl, or vinyl boronic acids or esters.[8] The reaction is of immense importance in drug discovery for creating biaryl structures.[9]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond of the pyrazole to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 4-substituted pyrazole and regenerate the Pd(0) catalyst. Degassing the reaction mixture is critical to prevent oxidation of the Pd(0) catalyst to inactive Pd(II).

This protocol, adapted from literature procedures, offers a rapid and efficient synthesis of 4-arylpyrazoles.[8][10]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.0-1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave reaction vial

Procedure:

-

To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

-

Add DME and water (typically in a 3:1 to 4:1 ratio).

-

Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).

-

Place the vial in a microwave reactor and irradiate the mixture at 90-120 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the vial to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 4-aryl-1-(1-ethoxyethyl)-1H-pyrazole.

| Catalyst | Base | Solvent System | Temperature (°C) | Time | Typical Yield (%) |

| Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 | 5-12 min (MW) | >85 |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / H₂O | 90-110 | 6-18 h (Conventional) | 70-95 |

| XPhos Pd G2 | K₃PO₄ | Dioxane / H₂O | 80-100 | 2-12 h | High |

| Quantitative data summarized from analogous reactions reported in the literature.[4][8][9] |

Sonogashira Coupling: Synthesis of 4-Alkynyl-Pyrazoles

The Sonogashira reaction facilitates the coupling of the 4-iodopyrazole with terminal alkynes, a crucial transformation for accessing linear, rigid structures often explored in materials science and as precursors for more complex heterocyclic systems.[11][12]

Mechanism Insight: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. Concurrently, a copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[12]

This is a general procedure based on established methods for coupling iodo-heterocycles.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or another amine base/solvent

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous triethylamine as the solvent and base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salts.

-

Wash the filter pad with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 4-alkynyl-1-(1-ethoxyethyl)-1H-pyrazole.

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples the iodopyrazole with an organotin reagent (organostannane).[13][14] While highly versatile, the toxicity of organotin compounds has led to the broader adoption of the Suzuki coupling.[14] However, it remains a powerful tool, particularly when the corresponding boronic acid is unstable or difficult to prepare.

Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[15] The transmetalation step is often the slowest in the cycle.

A general protocol would involve reacting this compound with an organostannane (e.g., vinyltributyltin or aryltributyltin) in the presence of a palladium catalyst like Pd(PPh₃)₄ in a solvent such as THF or dioxane.[16]

Application in Copper-Catalyzed C-O Coupling

Beyond C-C bond formation, this compound is an excellent substrate for forming C-O bonds, particularly through copper-catalyzed Ullmann-type couplings with alcohols. This provides direct access to 4-alkoxypyrazoles, which are valuable motifs in biologically active molecules.[17][18]

Protocol: Microwave-Assisted C-O Coupling with Alcohols

This highly efficient protocol for the direct 4-alkoxylation of 4-iodopyrazoles was developed by Usami et al.[17][18]

Materials:

-

This compound or other N-protected 4-iodopyrazole (1.0 equiv)

-

Alcohol (used as solvent or with a co-solvent)

-

Copper(I) iodide (CuI) (20 mol%)

-

3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)

-

Potassium tert-butoxide (t-BuOK) (2.0 equiv)

-

Microwave reaction vial

Procedure:

-

In a microwave vial, combine the N-protected 4-iodopyrazole, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.

-

Add the desired alcohol (typically 2-3 mL).

-

Carefully add potassium tert-butoxide.

-

Seal the vial tightly and place it in the microwave reactor.

-

Irradiate the mixture at 130 °C for 1 hour with stirring.[18]

-